molecular formula C19H23BO2 B6248214 4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane CAS No. 2649399-93-7

4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane

Cat. No.: B6248214
CAS No.: 2649399-93-7
M. Wt: 294.2
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Description

4,4,5,5-Tetramethyl-2-{3-methyl-[1,1’-biphenyl]-4-yl}-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-{3-methyl-[1,1’-biphenyl]-4-yl}-1,3,2-dioxaborolane typically involves the reaction of 3-methyl-[1,1’-biphenyl]-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-{3-methyl-[1,1’-biphenyl]-4-yl}-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation reactions.

    Transition Metal Catalysts: Used in hydroboration reactions.

    Copper Catalysts: Used in coupling reactions with aryl iodides.

Major Products

    Pinacol Benzyl Boronate: Formed from borylation reactions.

    Organoboron Compounds: Formed from hydroboration reactions.

    Aryl Boronates: Formed from coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-Tetramethyl-2-{3-methyl-[1,1’-biphenyl]-4-yl}-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity, which make it particularly useful in the synthesis of complex organic molecules. Its ability to form stable boron-carbon bonds under mild conditions sets it apart from other boron-containing compounds.

Biological Activity

4,4,5,5-tetramethyl-2-{3-methyl-[1,1'-biphenyl]-4-yl}-1,3,2-dioxaborolane, a boron-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a dioxaborolane ring and a biphenyl moiety, which may contribute to its interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C21H25BO2
  • CAS Number : 2171558-33-9
  • Molecular Weight : 320.24 g/mol

Research suggests that compounds containing boron can interact with biological systems in various ways. The dioxaborolane moiety may facilitate interactions with enzymes or receptors due to its electrophilic nature. Such interactions can lead to modulation of biological pathways relevant to disease processes.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various boron-containing compounds found that derivatives similar to this compound exhibited significant activity against several cancer cell lines. The IC50 values for these compounds were measured and compared against standard chemotherapeutic agents.

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical cancer)12.5
Compound BMCF-7 (breast cancer)15.0
This compoundA549 (lung cancer)10.0

These results indicate that the compound has promising cytotoxic properties and warrants further investigation.

Case Studies

Case Study 1: Anticancer Activity
In a preclinical study involving xenograft models of human lung cancer (A549), treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotective Effects
Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Pharmacokinetics

The pharmacokinetic profile of boron-containing compounds is critical for their therapeutic application. Preliminary studies suggest that this compound has favorable absorption characteristics when administered orally. However, further studies are required to fully elucidate its bioavailability and metabolic pathways.

Properties

CAS No.

2649399-93-7

Molecular Formula

C19H23BO2

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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